molecular formula C22H25ClN2O2 B11234041 N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentanecarboxamide

Cat. No.: B11234041
M. Wt: 384.9 g/mol
InChI Key: HQIONWCLQJSMKJ-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a phenyl group, and a cyclopentane carboxamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-(morpholin-4-yl)aniline with cyclopentanone in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Chloro-4-(morpholin-4-yl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C22H25ClN2O2/c23-19-16-18(8-9-20(19)25-12-14-27-15-13-25)24-21(26)22(10-4-5-11-22)17-6-2-1-3-7-17/h1-3,6-9,16H,4-5,10-15H2,(H,24,26)

InChI Key

HQIONWCLQJSMKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl

Origin of Product

United States

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